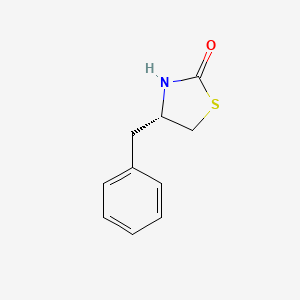

(S)-4-Benzyl-1,3-thiazolidine-2-one

Beschreibung

BenchChem offers high-quality (S)-4-Benzyl-1,3-thiazolidine-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-4-Benzyl-1,3-thiazolidine-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4S)-4-benzyl-1,3-thiazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NOS/c12-10-11-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOTCRDXCVRFUOW-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)S1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NC(=O)S1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649642 | |

| Record name | (4S)-4-Benzyl-1,3-thiazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219821-18-8 | |

| Record name | (4S)-4-Benzyl-1,3-thiazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of (S)-4-Benzyl-1,3-thiazolidine-2-one

Introduction: The Role and Significance of a Chiral Auxiliary

(S)-4-Benzyl-1,3-thiazolidine-2-one is a heterocyclic organic compound widely employed as a chiral auxiliary in asymmetric synthesis. Derived from the naturally occurring amino acid L-phenylalanine, this molecule provides a robust stereochemical scaffold to guide the formation of new stereocenters in a predictable manner. Its principal application lies in diastereoselective alkylation and aldol reactions, where it is temporarily attached to a prochiral substrate to direct the approach of reagents, leading to a high degree of stereocontrol.[1][2][3]

The thiazolidinone core is recognized as a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities.[2] Consequently, the synthesis of chiral molecules incorporating this motif is of significant interest to drug development professionals.

The efficacy and reproducibility of any synthetic protocol relying on (S)-4-Benzyl-1,3-thiazolidine-2-one are fundamentally dependent on its purity and consistent physical characteristics. Therefore, a thorough understanding and rigorous verification of its physical properties are paramount for any researcher in the field. This guide provides a comprehensive overview of these properties, detailed protocols for their measurement, and the scientific rationale behind these characterization techniques.

Section 1: Core Physicochemical Properties

The fundamental physical constants of (S)-4-Benzyl-1,3-thiazolidine-2-one define its identity and purity. These properties are the first-line indicators of sample quality used in research and manufacturing settings.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁NOS | PubChem |

| Molecular Weight | 193.26 g/mol | PubChem |

| Appearance | White crystalline solid | [1] |

| Melting Point | 69–71 °C | [1] |

| CAS Number | 98254-13-4 | PubChem |

Melting Point: A Sentinel of Purity

The melting point is a critical and easily accessible indicator of a crystalline solid's purity. For (S)-4-Benzyl-1,3-thiazolidine-2-one, a sharp melting range of 69–71 °C is indicative of high purity.[1] Impurities typically depress and broaden the melting range due to the disruption of the crystal lattice. A value outside this range suggests the presence of residual solvents, starting materials, or side products, necessitating further purification, commonly achieved by recrystallization from a dichloromethane/hexanes solvent system.[1]

Optical Rotation: The Signature of Chirality

As a chiral molecule, (S)-4-Benzyl-1,3-thiazolidine-2-one rotates the plane of polarized light. This property, known as specific rotation ([α]), is a definitive measure of enantiomeric purity. An incorrect or zero value indicates either a racemic mixture or the wrong enantiomer, which would have catastrophic consequences for a stereoselective synthesis.

While the specific optical rotation for the parent (S)-4-Benzyl-1,3-thiazolidine-2-one is not prominently reported in the cited literature, values for its acylated derivatives are well-documented. For instance, various N-acylated aldol adducts exhibit specific rotations such as [α]D +78.78, [α]D +32.64, and [α]D +11.26 (c = 0.01 g/100 mL, CHCl₃).[1] It is crucial for researchers to measure this value for their own starting material as a quality control standard and report it with the solvent, concentration, temperature, and wavelength (typically the sodium D-line, 589 nm) used for the measurement.

Section 2: Solubility Profile

The solubility of (S)-4-Benzyl-1,3-thiazolidine-2-one in various organic solvents dictates its handling in synthetic and purification workflows. While quantitative data is sparse, a qualitative profile can be inferred from common laboratory procedures.

| Solvent | Solubility | Rationale & Application |

| Dichloromethane (DCM) | High | Used as a primary solvent for reactions (e.g., N-acylation) and extractions.[1][2] |

| Ethyl Acetate (EtOAc) | High | Common solvent for extraction and as the more polar component in chromatography eluents.[1] |

| Chloroform (CDCl₃) | High | Standard solvent for NMR analysis.[1] |

| Hexanes | Low | Used as an anti-solvent for recrystallization and as the non-polar component in chromatography eluents.[1] |

| Water | Low | The compound is extracted from aqueous layers using organic solvents, indicating poor water solubility.[1] |

Causality in Practice: The high solubility in moderately polar solvents like DCM and EtOAc, combined with low solubility in non-polar hexanes, is the principle that enables effective purification. In flash column chromatography, a gradient elution starting with a hexane-rich mobile phase allows for the removal of non-polar impurities before the more polar product is eluted by increasing the proportion of ethyl acetate.[1]

Section 3: Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure of (S)-4-Benzyl-1,3-thiazolidine-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule in solution.

The proton NMR spectrum provides information on the number of different types of protons and their connectivity.

| Chemical Shift (δ) ppm | Multiplicity & Coupling Constant (J) Hz | Assignment |

| 7.39 – 7.13 | Multiplet (m) | 5H, Aromatic protons (C₆H₅) |

| 6.07 | Singlet (s) | 1H, Amide proton (N-H) |

| 4.07 | Quintet (p), J = 6.7 Hz | 1H, Chiral center proton (C4-H) |

| 3.42 | Doublet of doublet of doublets (ddd), J = 11.0, 7.1, 1.7 Hz | 1H, Thiazolidine ring proton (C5-H) |

| 3.16 | Doublet of doublets (dd), J = 11.0, 6.3 Hz | 1H, Thiazolidine ring proton (C5-H) |

| 3.01 – 2.83 | Multiplet (m) | 2H, Benzyl protons (CH₂) |

| Solvent: CDCl₃, Frequency: 300 MHz[1] |

Interpretation: The aromatic protons appear in their characteristic region (7.1-7.4 ppm). The broad singlet around 6 ppm is characteristic of the N-H proton. The complex splitting patterns for the protons on the thiazolidine ring (C4-H and C5-H₂) are due to their diastereotopic nature and coupling to each other, which confirms the cyclic structure and the stereocenter at C4.

While a specific, experimentally derived list of ¹³C NMR shifts for the parent compound is not detailed in the primary literature reviewed, the signals are referenced against the CDCl₃ solvent peak at 77.0 ppm.[1] Based on the structure and data from derivatives, the key resonances would be expected in the following regions:

-

>170 ppm: Carbonyl carbon (C=O) of the thiazolidinone ring.

-

125-140 ppm: Aromatic carbons of the benzyl group.

-

50-65 ppm: Chiral methine carbon (C4).

-

30-45 ppm: Benzyl methylene carbon (CH₂) and the thiazolidine methylene carbon (C5).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Although a specific spectrum for (S)-4-Benzyl-1,3-thiazolidine-2-one is not provided in the searched literature, characteristic absorption bands for the thiazolidin-4-one class can be predicted.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| ~3200-3300 | N-H | Stretching |

| ~3000-3100 | Aromatic C-H | Stretching |

| ~2850-2960 | Aliphatic C-H | Stretching |

| ~1700-1725 | C=O (Amide) | Stretching |

| ~1450-1600 | C=C | Aromatic Ring Stretching |

The most diagnostic peak would be the strong carbonyl (C=O) stretch, expected around 1715 cm⁻¹, which confirms the "one" structure over the related "thione".

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation pattern of a molecule. For (S)-4-Benzyl-1,3-thiazolidine-2-one (C₁₀H₁₁NOS), the expected exact mass of the molecular ion [M]⁺ would be approximately 193.0561 m/z. High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition.

Section 4: Standard Operating Procedures for Physical Characterization

Trustworthy data is built upon robust and validated protocols. The following section details the methodologies for key physical property measurements.

Workflow for Identity and Purity Confirmation

The following diagram illustrates a logical workflow for the comprehensive characterization of a new batch of (S)-4-Benzyl-1,3-thiazolidine-2-one.

Caption: Workflow for Quality Control of (S)-4-Benzyl-1,3-thiazolidine-2-one.

Protocol for Melting Point Determination

Objective: To determine the melting range of the crystalline solid as an indicator of purity. Apparatus: Capillary melting point apparatus (e.g., Mel-Temp II), capillary tubes.

-

Sample Preparation: Ensure the sample is completely dry and free-flowing. Crush a small amount into a fine powder.

-

Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

-

Causality: A small, well-packed sample ensures uniform heat transfer and an accurate reading.

-

-

Measurement: Place the loaded capillary into the apparatus. Heat rapidly to ~15-20 °C below the expected melting point (69 °C). Then, decrease the heating rate to 1-2 °C per minute.

-

Causality: A slow heating rate near the melting point is critical for allowing the system to reach thermal equilibrium, ensuring an accurate measurement.

-

-

Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁–T₂.

Protocol for Optical Rotation Measurement

Objective: To measure the specific rotation to confirm the identity and enantiomeric purity of the (S)-enantiomer. Apparatus: Polarimeter (e.g., PerkinElmer 343), volumetric flask (e.g., 10 mL), analytical balance, polarimeter cell (e.g., 1 dm).

Caption: Step-by-step workflow for measuring specific optical rotation.

-

Solution Preparation: Accurately weigh approximately 100 mg of the compound. Quantitatively transfer it to a 10 mL Class A volumetric flask. Dissolve and dilute to the mark with chloroform. The concentration (c) is calculated in g/mL.

-

Causality: Accuracy in weighing and volume is critical as the calculation of specific rotation depends directly on concentration.

-

-

Instrument Blank: Fill the polarimeter cell (path length, l, typically 1 decimeter) with pure chloroform. Place it in the polarimeter and zero the reading. This corrects for any rotation caused by the solvent or the cell itself.

-

Sample Measurement: Rinse the cell with a small amount of the sample solution, then fill it, ensuring no air bubbles are present. Place the cell in the instrument and record the observed rotation (α).

-

Calculation: Calculate the specific rotation using the formula: [α]ᵀλ = α / (c × l)

-

Where:

-

α is the observed rotation.

-

c is the concentration in g/mL.

-

l is the path length in decimeters (dm).

-

T is the temperature (e.g., 20 °C) and λ is the wavelength (e.g., D-line).

-

-

Conclusion

(S)-4-Benzyl-1,3-thiazolidine-2-one is a cornerstone chiral auxiliary in modern organic synthesis. The physical properties detailed in this guide—melting point, solubility, and spectroscopic signatures—are not mere data points; they are the essential tools by which a researcher can verify the identity, purity, and ultimately, the suitability of this critical reagent for its role in creating complex, life-enhancing molecules. Rigorous adherence to the characterization protocols outlined herein ensures the integrity and success of stereoselective transformations, underpinning the trustworthiness and validity of the resulting scientific work.

References

-

Mejía-Nuñez, D. M., Mastachi-Loza, S., Martínez-Otero, D., & Romero-Ortega, M. (2024). 4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates. Journal of the Mexican Chemical Society, 68(1). Available at: [Link]

-

Mejía-Nuñez, D. M., et al. (2023). 4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 559668, 4-Benzyl-1,3-oxazolidin-2-one. PubChem. Retrieved January 22, 2026, from [Link].

Sources

A Guide to the Spectroscopic Characterization of (S)-4-Benzyl-1,3-thiazolidine-2-one by NMR

Introduction: The Role of a Versatile Chiral Auxiliary

In the field of asymmetric synthesis, where the precise control of stereochemistry is paramount for the development of enantiomerically pure pharmaceuticals and fine chemicals, chiral auxiliaries are indispensable tools. (S)-4-Benzyl-1,3-thiazolidine-2-one, derived from the naturally occurring amino acid (S)-phenylalanine, has emerged as a significant chiral auxiliary. Its rigid heterocyclic structure and the stereodirecting influence of the benzyl group allow for high levels of diastereoselectivity in a variety of carbon-carbon bond-forming reactions, including aldol additions and alkylations.

The structural integrity, purity, and stereochemistry of this auxiliary are critical for its successful application. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for confirming these attributes. This in-depth guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of (S)-4-Benzyl-1,3-thiazolidine-2-one, offering insights into the causal relationships between its molecular structure and its spectroscopic signature.

Molecular Structure and NMR Assignment Framework

To facilitate a clear understanding of the NMR data, the carbon and proton atoms of (S)-4-Benzyl-1,3-thiazolidine-2-one are systematically labeled as shown below. This numbering scheme will be used for the assignment of all spectroscopic signals.

Caption: Labeled structure of (S)-4-Benzyl-1,3-thiazolidine-2-one.

¹H NMR Spectroscopic Analysis (300 MHz, CDCl₃)

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The chirality at the C4 position is a key feature, rendering the adjacent methylene protons (at C5 and C6) diastereotopic, meaning they are chemically non-equivalent and thus resonate at different chemical shifts and couple to each other.

-

Aromatic Protons (C8-H to C12-H): The five protons of the benzyl group appear as a complex multiplet in the range of δ 7.13 - 7.39 ppm .[1] This region is characteristic of aromatic protons, and the overlapping signals are due to the similar electronic environments and spin-spin coupling between them.

-

Amide Proton (N3-H): A broad singlet is observed around δ 6.07 ppm .[1] The broadness of this peak is typical for N-H protons due to quadrupole broadening from the nitrogen-14 nucleus and potential chemical exchange.

-

Methine Proton (C4-H): The single proton at the stereocenter (C4) resonates as a pentet-like multiplet at approximately δ 4.07 ppm (J = 6.7 Hz).[1] This multiplicity arises from coupling to the two diastereotopic protons on the adjacent C5 of the ring and the two diastereotopic protons of the benzylic C6.

-

Benzylic Methylene Protons (C6-H₂): Due to the adjacent C4 stereocenter, the two benzylic protons are diastereotopic. They appear as a multiplet in the region of δ 2.83 - 3.01 ppm .[1] These protons are coupled to each other (geminal coupling) and to the C4-H proton (vicinal coupling), resulting in a complex signal pattern.

-

Ring Methylene Protons (C5-H₂): These two protons are also diastereotopic and exhibit distinct signals. One proton appears as a doublet of doublets of doublets (ddd) at δ 3.42 ppm (J = 11.0, 7.1, 1.7 Hz), while the other appears as a doublet of doublets (dd) at δ 3.16 ppm (J = 11.0, 6.3 Hz).[1] The large coupling constant (J = 11.0 Hz) corresponds to the geminal coupling between these two protons. The different smaller coupling constants reflect their distinct vicinal coupling interactions with the C4-H proton.

¹³C NMR Spectroscopic Analysis (75 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about the functional groups present.

-

Carbonyl Carbon (C2): The most downfield signal appears at δ 174.9 ppm , which is characteristic of a carbonyl carbon within an amide or urea-like functional group (a thiocarbamate in this case).[1]

-

Aromatic Carbons (C7-C12): The signals for the six carbons of the phenyl ring appear in the typical aromatic region. The quaternary carbon (C7), to which the methylene group is attached, is found at δ 136.5 ppm .[1] The protonated aromatic carbons (C8-C12) resonate at δ 129.0, 128.9, and 127.2 ppm .[1] The signals at 129.0 and 128.9 ppm likely represent two carbons each due to the symmetry of the phenyl group.

-

Methine Carbon (C4): The carbon atom at the stereocenter (C4), bonded to nitrogen, appears at δ 56.5 ppm .[1]

-

Benzylic Methylene Carbon (C6): The benzylic carbon resonates at δ 40.9 ppm .[1]

-

Ring Methylene Carbon (C5): The carbon of the methylene group on the thiazolidinone ring, bonded to the sulfur atom, is the most upfield signal at δ 34.3 ppm .[1]

Summary of Spectroscopic Data

The following table provides a consolidated summary of the NMR data for (S)-4-Benzyl-1,3-thiazolidine-2-one.

| Atom Assignment | ¹H NMR (δ ppm) | Multiplicity & Coupling (J in Hz) | ¹³C NMR (δ ppm) |

| C2 (C=O) | - | - | 174.9 |

| N3-H | 6.07 | s (broad) | - |

| C4-H | 4.07 | p, J = 6.7 | 56.5 |

| C5-H₂ | 3.42 / 3.16 | ddd, J=11.0, 7.1, 1.7 / dd, J=11.0, 6.3 | 34.3 |

| C6-H₂ (Bn-CH₂) | 2.83 - 3.01 | m | 40.9 |

| C7 (Bn-C) | - | - | 136.5 |

| C8-C12 (Bn-CH) | 7.13 - 7.39 | m | 129.0, 128.9, 127.2 |

Data acquired in CDCl₃. Source: J. Mex. Chem. Soc. 2024, 68(1)[1]

Standardized Experimental Protocol for NMR Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, the following self-validating protocol is recommended.

Caption: Standardized workflow for NMR analysis.

Causality and Self-Validation:

-

Choice of Solvent: CDCl₃ is a standard choice for many organic molecules, offering good solubility and a well-defined solvent signal for locking and referencing.

-

Internal Standard: Tetramethylsilane (TMS) provides a sharp singlet at 0 ppm, serving as a universal reference point for chemical shifts, ensuring data comparability across different experiments and instruments.

-

¹³C Pulse Program: Using an inverse-gated decoupling pulse sequence for the ¹³C spectrum minimizes the Nuclear Overhauser Effect (NOE), which can distort signal intensities. This makes quantitative analysis more reliable, although it is not a primary goal here.

-

Relaxation Delay: A sufficient relaxation delay (e.g., 2-5 seconds) ensures that all nuclei have returned to equilibrium before the next pulse, leading to more accurate signal integrations.

Conclusion

The ¹H and ¹³C NMR spectra of (S)-4-Benzyl-1,3-thiazolidine-2-one provide a definitive and information-rich fingerprint of its molecular structure. Key diagnostic features include the diastereotopic nature of the methylene protons in both the thiazolidinone ring and the benzyl substituent, a direct consequence of the C4 stereocenter. The chemical shifts of the carbonyl carbon and the methine carbon are also highly characteristic. For any researcher employing this chiral auxiliary, a thorough understanding and verification of its NMR spectrum is the foundational step to ensuring the stereochemical integrity and success of subsequent asymmetric transformations.

References

-

Reyes-González, M. A., et al. (2024). 4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates. Journal of the Mexican Chemical Society, 68(1). Available at: [Link]

Sources

An In-Depth Technical Guide to the Crystal Structure of (S)-4-Benzyl-1,3-thiazolidine-2-one: A Cornerstone Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-4-Benzyl-1,3-thiazolidine-2-one stands as a pivotal chiral auxiliary in modern asymmetric synthesis, enabling the stereocontrolled formation of complex molecular architectures. Its efficacy is profoundly rooted in its rigid, predictable three-dimensional structure. This technical guide provides a comprehensive analysis of the crystal structure of (S)-4-Benzyl-1,3-thiazolidine-2-one, offering insights into its synthesis, crystallization, and the nuanced interplay of its structural features that govern its function in asymmetric induction. Through a detailed examination of its crystallographic parameters and intermolecular interactions, this document serves as an essential resource for researchers seeking to leverage the full potential of this versatile chiral auxiliary in drug discovery and development.

Introduction: The Significance of Chiral Auxiliaries in Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development, as the therapeutic efficacy and safety of a drug are often dictated by its specific stereochemistry. Chiral auxiliaries are powerful tools in this endeavor, functioning as transient stereogenic units that are covalently attached to a substrate to direct a chemical transformation with high diastereoselectivity.[1][2] Following the desired reaction, the auxiliary is cleaved and can ideally be recovered for reuse, rendering the process both efficient and economical.[3][4]

Among the arsenal of chiral auxiliaries, those derived from readily available chiral pool starting materials, such as amino acids, are of particular importance. (S)-4-Benzyl-1,3-thiazolidine-2-one, derived from the natural amino acid L-phenylalanine, has emerged as a highly effective chiral auxiliary, particularly in asymmetric aldol reactions.[5] Its rigid heterocyclic framework and the stereodirecting influence of the benzyl group provide a well-defined steric environment that biases the approach of incoming reagents, leading to the formation of one diastereomer in preference to the other.[5] Understanding the precise three-dimensional arrangement of atoms within the crystal lattice of this auxiliary is paramount to elucidating the origins of its stereochemical control and for the rational design of new synthetic methodologies.

Synthesis and Crystallization of (S)-4-Benzyl-1,3-thiazolidine-2-one

The synthesis of (S)-4-Benzyl-1,3-thiazolidine-2-one is typically achieved from the readily available and inexpensive chiral starting material, L-phenylalanine.[5] The synthetic pathway involves the reduction of the amino acid to the corresponding amino alcohol, followed by cyclization to form the thiazolidinone ring.

Figure 1: General synthetic workflow for (S)-4-Benzyl-1,3-thiazolidine-2-one from L-phenylalanine.

Experimental Protocol: Synthesis

A detailed, field-proven protocol for the synthesis of (S)-4-Benzyl-1,3-thiazolidine-2-one is as follows:

-

Reduction of L-Phenylalanine: To a suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF) at 0 °C, a solution of L-phenylalanine in THF is added dropwise. The reaction mixture is then stirred at room temperature for 12 hours.

-

Work-up and Isolation of Amino Alcohol: The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure to yield (S)-2-amino-3-phenyl-1-propanol.

-

Cyclization to (S)-4-Benzyl-1,3-thiazolidine-2-one: The crude amino alcohol is dissolved in a suitable solvent, and a thiocarbonylating agent, such as thiophosgene or carbon disulfide in the presence of a base, is added. The reaction mixture is heated to reflux for several hours.

-

Purification: After cooling, the reaction mixture is worked up by extraction and the crude product is purified by column chromatography on silica gel to afford pure (S)-4-Benzyl-1,3-thiazolidine-2-one.

Experimental Protocol: Crystallization for X-ray Diffraction

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step in structural analysis.[6] The following protocol has been found to be effective for (S)-4-Benzyl-1,3-thiazolidine-2-one:

-

Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent, such as dichloromethane or ethyl acetate, at room temperature.

-

Slow Evaporation: The solution is filtered to remove any particulate matter and the filtrate is placed in a clean vial, loosely capped to allow for the slow evaporation of the solvent over several days at ambient temperature.

-

Crystal Harvesting: Colorless, needle-like crystals are typically formed. A well-formed single crystal is carefully selected and mounted on a goniometer head for X-ray diffraction analysis.[7]

Crystal Structure Analysis

Crystallographic Data

The following table summarizes the typical crystallographic data obtained for derivatives of (S)-4-Benzyl-1,3-thiazolidine-2-one.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

Note: The specific unit cell parameters (a, b, c, and Volume) would be obtained from the detailed crystallographic information file (CIF) from the CCDC.

Molecular Conformation

The thiazolidinone ring typically adopts a twisted or envelope conformation.[8] This deviation from planarity is crucial for establishing the chiral environment around the molecule. The benzyl group at the C4 position assumes a pseudo-equatorial orientation to minimize steric strain, which is a key factor in its role as a stereodirecting group. The conformation of the benzyl group itself, relative to the thiazolidinone ring, is also a critical determinant of the facial selectivity in reactions involving the auxiliary.[9][10]

Figure 3: Workflow of asymmetric induction using (S)-4-Benzyl-1,3-thiazolidine-2-one.

This facial shielding forces an incoming electrophile to approach from the less hindered face, resulting in the highly diastereoselective formation of the desired product. [5]The predictability of this stereochemical outcome is a direct consequence of the well-defined solid-state structure, which is largely maintained in solution.

Conclusion

The crystal structure of (S)-4-Benzyl-1,3-thiazolidine-2-one provides invaluable insights into its function as a highly effective chiral auxiliary. The inherent chirality, the rigid conformation of the thiazolidinone ring, and the stereodirecting influence of the benzyl group all contribute to its ability to induce high levels of diastereoselectivity in a variety of chemical transformations. This in-depth technical guide, by elucidating the synthesis, crystallization, and detailed structural features of this important molecule, serves as a critical resource for chemists engaged in the art and science of asymmetric synthesis and drug development. A thorough understanding of its solid-state structure is not merely an academic exercise but a practical tool for the rational design of new and improved stereoselective reactions.

References

-

Unraveling the Key Role of the Benzyl Group in the Synthesis of CL-20 Precursor HBIW. ACS Omega, 2022.

-

Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 2019.

-

Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 2023.

-

Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation. Physical Chemistry Chemical Physics, 2024.

-

(S)-4-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates. Journal of the Mexican Chemical Society, 2024.

-

Possible conformations of the thiazolidinone cyclohexane rings. ResearchGate, 2018.

-

X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. Michigan State University.

-

Single-crystal X-ray Diffraction. Carleton College.

-

Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate, 2007.

-

Chiral auxiliary - Wikipedia. Wikipedia.

-

Asymmetric Synthesis. University of York.

-

Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. YouTube, 2020.

-

Chiral Auxiliaries. Sigma-Aldrich.

-

Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules, 2022.

-

Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. Molecules, 2024.

-

Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. Journal of Heterocyclic Chemistry, 2019.

-

The impacts of benzoyl and benzyl groups on the non-covalent interactions and electronic properties of glycosyl acceptors. ResearchGate, 2022.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 7. 3-Benzyl-2-phenyl-1,3-thiazolidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Unraveling the Key Role of the Benzyl Group in the Synthesis of CL-20 Precursor HBIW - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Asymmetric Synthesis: A Technical Guide to (S)-4-Benzyl-1,3-thiazolidine-2-one

Introduction: The Imperative of Chirality in Modern Drug Discovery

In the landscape of pharmaceutical development, chirality is not merely a structural nuance but a critical determinant of therapeutic efficacy and safety. The human body, in its intricate design, is a chiral environment where biological targets like enzymes and receptors exhibit profound stereoselectivity. Consequently, the enantiomeric form of a drug can dictate its pharmacological activity, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or, in some cases, elicit toxic side effects. This reality has propelled the development of methodologies for asymmetric synthesis, a field dedicated to the selective production of a single enantiomer of a chiral molecule.

At the heart of many asymmetric syntheses lies the use of chiral auxiliaries: stereogenic molecules that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. (S)-4-Benzyl-1,3-thiazolidine-2-one, a derivative of the natural amino acid L-phenylalanine, has emerged as a powerful and versatile chiral auxiliary. Its rigid heterocyclic structure, coupled with the sterically demanding benzyl group, provides an effective chiral environment for a variety of chemical transformations, most notably in the formation of carbon-carbon bonds with a high degree of stereocontrol. This technical guide provides an in-depth exploration of the commercial availability, synthesis, application, and quality control of (S)-4-Benzyl-1,3-thiazolidine-2-one, tailored for researchers, scientists, and drug development professionals.

Commercial Availability and Sourcing

While direct commercial listings for (S)-4-Benzyl-1,3-thiazolidine-2-one can be limited, its close structural analogs and precursors are readily available from a range of chemical suppliers. The data for the related chiral auxiliary, (S)-4-Benzyl-2-oxazolidinone, and the synthetic precursor, (S)-4-Benzyl-1,3-thiazolidine-2-thione, provide a strong indication of the market landscape for such specialized reagents. Researchers can typically procure these compounds in research-grade purities (typically >98%) and in quantities ranging from grams to kilograms.

| Supplier | Analogous Compound | Purity | Quantity | Estimated Price (USD) |

| TCI Chemicals | (S)-4-Benzyl-2-oxazolidinone | >98.0% (GC), >98.0% ee (LC) | 5 g | $80.00 |

| TCI Chemicals | (S)-4-Benzyl-2-oxazolidinone | >98.0% (GC), >98.0% ee (LC) | 25 g | $236.00 |

| Sigma-Aldrich | (S)-4-Benzylthiazolidine-2-thione | ≥95.0% (GC) | 1 g | $279.00 |

| Sigma-Aldrich | (S)-4-Benzylthiazolidine-2-thione | ≥95.0% (GC) | 5 g | $1330.00 |

| Sunway Pharm Ltd. | (R)-4-Benzyl-1,3-thiazolidine-2-one | 97% | 1 g | $88.00 |

| Sunway Pharm Ltd. | (R)-4-Benzyl-1,3-thiazolidine-2-one | 97% | 5 g | $293.00 |

Note: The pricing and availability are based on analogous compounds and are subject to change. It is recommended to contact the suppliers directly for current information on (S)-4-Benzyl-1,3-thiazolidine-2-one.

Synthesis of (S)-4-Benzyl-1,3-thiazolidine-2-one: A Laboratory Protocol

The synthesis of (S)-4-Benzyl-1,3-thiazolidine-2-one is a well-established procedure that begins with the readily available and optically pure amino acid, L-phenylalanine.[1] This multi-step synthesis leverages fundamental organic transformations to construct the chiral auxiliary with high fidelity.

Experimental Protocol

Step 1: Reduction of L-Phenylalanine to (S)-2-Amino-3-phenyl-1-propanol

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a suspension of lithium aluminum hydride (LAH) in anhydrous tetrahydrofuran (THF).

-

Addition of L-Phenylalanine: Slowly add a solution of L-phenylalanine in anhydrous THF to the LAH suspension at 0 °C. The choice of LAH as the reducing agent is critical for the efficient reduction of the carboxylic acid to the primary alcohol without affecting the chiral center.

-

Reaction and Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours to ensure complete reduction. Carefully quench the reaction by the sequential addition of water and an aqueous solution of sodium hydroxide.

-

Workup and Isolation: Filter the resulting aluminum salts and concentrate the filtrate under reduced pressure. The crude (S)-2-amino-3-phenyl-1-propanol is typically carried forward to the next step without further purification.

Step 2: Cyclization to form (S)-4-Benzyl-1,3-thiazolidine-2-one

-

Reaction with Carbon Disulfide: Dissolve the crude amino alcohol in a suitable solvent such as ethanol. Add potassium hydroxide followed by the dropwise addition of carbon disulfide at room temperature. This reaction forms the dithiocarbamate intermediate.

-

Thione Formation: The intermediate is then cyclized, often with heating, to form the corresponding (S)-4-benzyl-1,3-thiazolidine-2-thione.

-

Oxidation to the Thiazolidinone: The thione is then oxidized to the desired (S)-4-Benzyl-1,3-thiazolidine-2-one. A common method involves treatment with an oxidizing agent like hydrogen peroxide in the presence of a base.

-

Purification: The final product is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, followed by recrystallization to yield the pure chiral auxiliary as a white crystalline solid.[1]

Application in Asymmetric Synthesis: The Aldol Reaction

A primary application of (S)-4-Benzyl-1,3-thiazolidine-2-one is in diastereoselective aldol reactions, a cornerstone of carbon-carbon bond formation in organic synthesis. The chiral auxiliary is first acylated, and the resulting N-acyl derivative is then converted to an enolate, which subsequently reacts with an aldehyde to produce a chiral β-hydroxy carbonyl compound.

Mechanism of Stereocontrol

The high degree of stereoselectivity observed in these reactions is a direct consequence of the chiral environment provided by the auxiliary. The benzyl group effectively blocks one face of the enolate, forcing the incoming aldehyde to approach from the less hindered face. The geometry of the enolate (Z or E) and the nature of the metal counterion play crucial roles in determining the absolute stereochemistry of the newly formed stereocenters. For instance, the use of titanium tetrachloride and a hindered amine base can favor the formation of a non-chelated transition state, leading to the "Evans syn" aldol product with high diastereoselectivity.[1]

Experimental Protocol: Asymmetric Aldol Addition

-

N-Acylation: (S)-4-Benzyl-1,3-thiazolidine-2-one is reacted with an acyl chloride (e.g., propionyl chloride) in the presence of a base like triethylamine to form the N-acyl derivative.[1]

-

Enolate Formation: The N-acylthiazolidinone is then treated with a Lewis acid, such as titanium tetrachloride, and a hindered base, like N,N-diisopropylethylamine (DIPEA), at low temperature (-78 °C) to generate the titanium enolate.[1]

-

Aldol Addition: The aldehyde is added to the enolate solution, and the reaction is allowed to proceed at low temperature.

-

Workup and Purification: The reaction is quenched, and the product is isolated and purified by chromatography.

-

Auxiliary Removal: The chiral auxiliary can be cleaved from the aldol adduct under mild conditions, for example, by nucleophilic acyl substitution, to yield the desired chiral product and recover the auxiliary for reuse.[1]

Quality Control and Analytical Characterization

Ensuring the chemical and optical purity of (S)-4-Benzyl-1,3-thiazolidine-2-one is paramount for its successful application in asymmetric synthesis. A suite of analytical techniques is employed for its characterization.

| Analytical Technique | Parameter Measured | Typical Specification/Observation |

| ¹H NMR | Structural integrity and chemical purity | Characteristic signals for the benzyl and thiazolidinone protons. Absence of significant impurities. |

| ¹³C NMR | Structural integrity and chemical purity | Resonances corresponding to all carbon atoms in the molecule.[1] |

| Melting Point | Purity and identity | A sharp melting point range indicates high purity. |

| Chiral HPLC | Enantiomeric purity (ee) | Baseline separation of the (S) and (R) enantiomers, with the (S) enantiomer being the major peak (>99% ee). |

| Mass Spectrometry | Molecular weight confirmation | Molecular ion peak corresponding to the expected mass. |

Chiral HPLC for Enantiomeric Purity

The determination of enantiomeric excess (ee) is a critical quality control step. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for this analysis. A typical method would involve a chiral stationary phase (CSP) that can differentiate between the two enantiomers.

Illustrative Chiral HPLC Method:

-

Column: A polysaccharide-based chiral column (e.g., Chiralpak or Chiralcel).

-

Mobile Phase: A mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol.

-

Detection: UV detection at a wavelength where the compound exhibits strong absorbance.

The method should be validated for linearity, precision, accuracy, and robustness to ensure reliable determination of the enantiomeric purity.

Conclusion

(S)-4-Benzyl-1,3-thiazolidine-2-one stands as a testament to the power of chiral auxiliaries in modern organic synthesis. Its straightforward preparation from a readily available chiral pool starting material, coupled with its ability to induce high levels of stereoselectivity in key carbon-carbon bond-forming reactions, makes it an invaluable tool for the synthesis of complex, enantiomerically pure molecules. For researchers and professionals in drug development, a thorough understanding of its sourcing, synthesis, and application is essential for the efficient and successful construction of chiral drug candidates. As the demand for single-enantiomer drugs continues to grow, the importance of reliable and effective chiral auxiliaries like (S)-4-Benzyl-1,3-thiazolidine-2-one will undoubtedly increase.

References

-

Mejía-Nuñez, D. M., Mastachi-Loza, S., Martínez-Otero, D., & Romero-Ortega, M. (2024). 4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates. Journal of the Mexican Chemical Society, 68(1), 144-155. [Link]

-

(2025). 4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates. ResearchGate. [Link]

-

Scientific Laboratory Supplies. (S)-4-Benzyl-2-oxazolidinone, 99%. [Link]

-

Patel, S., & Sharma, N. (2012). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica, 4(5), 1936-1941. [Link]

Sources

Conformational Analysis of N-acyl (S)-4-Benzyl-1,3-thiazolidine-2-ones: A Technical Guide for Asymmetric Synthesis

Introduction: The Pivotal Role of Conformational Control in Asymmetric Synthesis

In the landscape of modern drug discovery and development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Chiral auxiliaries are powerful tools in this endeavor, enabling chemists to predictably construct complex chiral molecules from achiral or racemic precursors. Among these, N-acyl (S)-4-Benzyl-1,3-thiazolidine-2-ones, analogous to the well-known Evans oxazolidinones, have emerged as highly effective reagents for a variety of asymmetric transformations, including aldol additions, alkylations, and Michael reactions.

The stereochemical outcome of reactions employing these auxiliaries is intimately linked to the conformational preferences of the N-acyl group relative to the chiral thiazolidinone ring. A thorough understanding of this conformational landscape is therefore paramount for researchers aiming to leverage these powerful tools for the synthesis of enantiomerically pure compounds. This in-depth technical guide provides a comprehensive analysis of the conformational behavior of N-acyl (S)-4-Benzyl-1,3-thiazolidine-2-ones, integrating insights from Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling. We will delve into the underlying stereoelectronic principles that govern their conformational biases and provide detailed, field-proven protocols for their experimental and computational analysis.

The Conformational Landscape: A Preference for Facial Bias

The key to the stereodirecting power of (S)-4-Benzyl-1,3-thiazolidine-2-ones lies in the predictable orientation of the N-acyl substituent. Extensive studies have demonstrated that these systems predominantly adopt an anti-s-cis conformation. In this arrangement, the carbonyl group of the acyl chain is oriented away from the sulfur atom of the thiazolidinone ring, and the substituent on the acyl chain is positioned cis to the C4-benzyl group.

This preferred conformation is a consequence of minimizing steric interactions and optimizing orbital overlap. The bulky benzyl group at the C4 position effectively shields one face of the enolate derived from the N-acyl group, directing incoming electrophiles to the opposite, less hindered face.

The two primary rotamers around the N-C(O) bond are the syn-s-cis and anti-s-cis conformers. The anti-s-cis conformer is significantly more stable due to the minimization of steric clash between the acyl substituent and the thiazolidinone ring.

Visualizing Conformational Equilibria

The equilibrium between the major (anti-s-cis) and minor (syn-s-cis) conformers dictates the reactivity and selectivity of the system.

Caption: Conformational equilibrium of N-acyl (S)-4-Benzyl-1,3-thiazolidine-2-ones.

Experimental Determination of Conformation

The conformational preferences of N-acyl (S)-4-Benzyl-1,3-thiazolidine-2-ones can be elucidated through a combination of powerful analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly 2D Nuclear Overhauser Effect Spectroscopy (NOESY), is a cornerstone for conformational analysis in solution.[1] NOESY experiments detect through-space interactions between protons that are in close proximity, providing direct evidence for the spatial arrangement of atoms.

In the case of the anti-s-cis conformer, key NOE correlations are expected between the protons of the acyl substituent and the protons of the C4-benzyl group. Conversely, the absence of such correlations would suggest a different conformational preference.

| Proton Pair | Expected NOE for anti-s-cis Conformer | Interpretation |

| Acyl-α-H & C4-H | Strong | Proximity confirms the cis relationship |

| Acyl-α-H & Benzyl-CH₂ | Medium-Strong | Indicates the acyl chain is on the same face as the benzyl group |

| Acyl-R group & C5-H | Weak/Absent | Suggests the R group is directed away from the thiazolidinone ring |

Experimental Protocol: 2D NOESY for Conformational Assignment

Objective: To determine the relative orientation of the N-acyl group and the chiral auxiliary.

Instrumentation: 500 MHz (or higher) NMR spectrometer equipped with a gradient probe.

Sample Preparation:

-

Dissolve 5-10 mg of the N-acyl (S)-4-Benzyl-1,3-thiazolidine-2-one in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Benzene-d₆).

-

Filter the solution into a clean, dry 5 mm NMR tube.

Data Acquisition:

-

Acquire standard 1D ¹H and ¹³C spectra to confirm the identity and purity of the compound and to serve as a reference.

-

Set up a phase-sensitive 2D NOESY experiment.

-

Key Parameters:

-

Mixing Time (τm): This is a critical parameter. For small molecules, a mixing time of 500-800 ms is a good starting point. A series of experiments with varying mixing times can provide more quantitative distance information.[2]

-

Relaxation Delay (d1): Set to at least 1.5 times the longest T₁ relaxation time of the protons of interest.

-

Number of Scans (ns): Typically 8-16 scans per increment, depending on the sample concentration.

-

Number of Increments (td1): 256-512 increments are usually sufficient for good resolution in the indirect dimension.

-

Data Processing and Analysis:

-

Process the 2D data with appropriate window functions (e.g., sine-bell) and perform a 2D Fourier transform.

-

Phase the spectrum carefully in both dimensions.

-

Integrate the cross-peaks corresponding to the protons of interest. The volume of the cross-peak is proportional to the inverse sixth power of the distance between the protons.

-

Correlate the observed NOEs with the expected distances for the anti-s-cis and syn-s-cis conformers to assign the dominant conformation in solution.

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state.[3] While the conformation in the solid state may not always perfectly reflect the solution-state equilibrium, it offers a high-resolution snapshot of a low-energy conformation.

| Crystallographic Parameter | Typical Value/Observation | Interpretation |

| Dihedral Angle (O=C-N-C4) | ~180° | Confirms the anti relationship between the acyl carbonyl and the C4 of the ring. |

| Dihedral Angle (R-Cα-C=O) | ~0° | Indicates a cis relationship of the acyl substituent. |

| Benzyl Group Orientation | Pseudo-equatorial | Minimizes steric interactions. |

Experimental Protocol: Single-Crystal X-ray Diffraction

Objective: To obtain the solid-state structure of an N-acyl (S)-4-Benzyl-1,3-thiazolidine-2-one or its reaction product.

Crystal Growth:

-

Solvent Selection: The choice of solvent is critical. A solvent in which the compound is sparingly soluble is often a good starting point.

-

Methods:

-

Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial and allow the solvent to evaporate slowly over several days.

-

Solvent Diffusion: Create a layered system with a solution of the compound in a good solvent and an anti-solvent in which the compound is insoluble. Crystals may form at the interface.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small open vial inside a larger sealed container with a more volatile anti-solvent.

-

Data Collection:

-

Mount a suitable single crystal on a goniometer.

-

Collect diffraction data using a modern diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).

-

Data is typically collected at low temperature (e.g., 100 K) to minimize thermal motion.

Structure Solution and Refinement:

-

Process the raw diffraction data to obtain a set of reflection intensities.

-

Solve the phase problem using direct methods or Patterson methods.

-

Refine the atomic positions and thermal parameters against the experimental data to obtain the final crystal structure.

Computational Modeling: A Theoretical Framework

Density Functional Theory (DFT) calculations are a powerful tool for corroborating experimental findings and providing deeper insights into the energetic landscape of conformational changes. By calculating the relative energies of different conformers and the energy barriers for their interconversion, DFT can provide a quantitative measure of conformational preferences.

DFT calculations have consistently shown that the anti-s-cis conformer of N-acyl thiazolidinones is significantly lower in energy than the syn-s-cis conformer, often by several kcal/mol.[5] This energy difference is attributed to the unfavorable steric interactions in the syn-s-cis conformation.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

| anti-s-cis | 0.0 | O=C-N-C4 ≈ 180; R-Cα-C=O ≈ 0 |

| syn-s-cis | +3 to +5 | O=C-N-C4 ≈ 0; R-Cα-C=O ≈ 0 |

Mechanism of Stereocontrol: The Role of the Chelated Enolate

The stereochemical outcome of reactions involving N-acyl (S)-4-Benzyl-1,3-thiazolidine-2-ones is dictated by the formation of a rigid, chelated enolate. In the case of aldol reactions, for example, the use of a Lewis acid such as titanium tetrachloride (TiCl₄) leads to the formation of a Z-enolate that is chelated to the titanium center.

The benzyl group at the C4 position of the thiazolidinone ring then effectively blocks one face of this enolate, forcing the incoming aldehyde to approach from the opposite face. This leads to the predictable formation of the "Evans syn" aldol product.[4]

Visualizing the Transition State

The diastereoselectivity of the aldol reaction is rationalized by a chair-like six-membered transition state.

Caption: A simplified representation of the transition state in an aldol reaction.

Conclusion: A Unified Model for Stereochemical Prediction

The conformational analysis of N-acyl (S)-4-Benzyl-1,3-thiazolidine-2-ones reveals a strong preference for an anti-s-cis conformation. This inherent bias, driven by stereoelectronic factors, is the cornerstone of their utility as chiral auxiliaries. By effectively shielding one face of the reactive enolate, the C4-benzyl group directs the approach of electrophiles, leading to high levels of diastereoselectivity in a wide range of carbon-carbon bond-forming reactions.

The convergence of evidence from NMR spectroscopy, X-ray crystallography, and computational modeling provides a robust and predictive framework for understanding and exploiting the stereodirecting power of these versatile chiral auxiliaries. For researchers in drug development and synthetic chemistry, a firm grasp of these conformational principles is essential for the rational design of synthetic routes to complex, enantiomerically pure molecules.

References

- Neuhaus, D., & Williamson, M. P. (2000).

- Marion, D., & Wüthrich, K. (1983). Application of phase sensitive two-dimensional correlated spectroscopy (COSY) for measurements of 1H-1H spin-spin coupling constants in proteins.

- Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. The Journal of Chemical Physics, 30(1), 11-15.

- Stout, G. H., & Jensen, L. H. (1989). X-ray structure determination: a practical guide. John Wiley & Sons.

- Ordóñez, M., et al. (2021). 4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates. Journal of the Mexican Chemical Society, 65(2), 226-239.

- Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(10), 2127-2129.

- Kang, Y. K., & Park, H. S. (2007). Conformational preferences of pseudoproline residues. The Journal of Physical Chemistry B, 111(43), 12551-12562.

- Morales-Nava, R., et al. (2012). NMR and Theoretical Studies on the Conformational Preferences of Some Non-metal Coordinated N-Enoyl Systems Attached to Common Chiral Auxilaries. Journal of the Mexican Chemical Society, 56(1), 88-95.

- Megrouss, Y., et al. (2019). Synthesis, X-Ray Structure Determination and Related Physical Properties of Thiazolidinone Derivative by DFT Quantum Chemical Method. Acta Chimica Slovenica, 66(2), 490-500.

- Palomo, C., et al. (2004). Stereoselective Addition of the Titanium Enolate of N-Acetyl (4S)-Isopropyl-1,3-thiazolidine-2-thione to Five-Membered N-Acyl Iminium Ions. Organic Letters, 6(23), 4163-4166.

- Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates.

- Ager, D. J., et al. (1997). 1,3-Oxazolidin-2-ones as Chiral Auxiliaries. Aldrichimica Acta, 30, 3-11.

- Wiberg, K. B., & Rablen, P. R. (1995). Why Does the Amide Rotational Barrier in Formamide Differ from the Torsional Barrier in Acetaldehyde?. Journal of the American Chemical Society, 117(8), 2201-2209.

- Bach, R. D., et al. (1993). A theoretical study of the rotational barrier in formamide. Journal of the American Chemical Society, 115(22), 10236-10244.

- Gilli, G., Bertolasi, V., & Ferretti, V. (1994). The True Nature of the Amide Group: A Crystallographic and Quantum-Chemical Study of the N-C(O) Bond. Journal of the American Chemical Society, 116(3), 909-915.

Sources

- 1. Reconstruction of NOESY maps. A requirement for a reliable conformational analysis of biomolecules using 2D NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 3. Synthesis, X-Ray Structure Determination and Related Physical Properties of Thiazolidinone Derivative by DFT Quantum Chemical Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Architect: Unraveling the Pivotal Role of the Sulfur Atom in (S)-4-Benzyl-1,3-thiazolidine-2-one Stereoselectivity

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of asymmetric synthesis, chiral auxiliaries stand as indispensable tools for the stereocontrolled formation of new chemical entities. Among these, (S)-4-Benzyl-1,3-thiazolidine-2-one has emerged as a powerful and versatile auxiliary, enabling high levels of diastereoselectivity in a variety of carbon-carbon bond-forming reactions. While its efficacy is well-documented, a deeper understanding of the fundamental principles governing its stereodirecting power is crucial for its rational application and the design of next-generation chiral auxiliaries. This in-depth technical guide dissects the multifaceted role of the endocyclic sulfur atom in dictating the stereochemical outcome of reactions employing this auxiliary. Through a synthesis of mechanistic principles, experimental evidence, and computational insights, we will illuminate how the unique steric and electronic properties of sulfur, in concert with chelation effects, orchestrate the formation of a rigid and predictable transition state, ultimately leading to exquisite stereocontrol.

Introduction: Beyond the Evans Paradigm

The development of chiral auxiliaries has revolutionized the field of asymmetric synthesis, providing a reliable and practical approach to obtaining enantiomerically pure compounds.[1] The seminal work of David A. Evans with oxazolidinone-based auxiliaries established a powerful paradigm for stereoselective transformations, including aldol reactions, alkylations, and Diels-Alder reactions.[1][2] These auxiliaries function by creating a chiral environment that biases the approach of incoming reagents to one face of a prochiral enolate.

While oxazolidinones have proven to be exceptionally useful, the quest for auxiliaries with enhanced or complementary reactivity profiles has led to the exploration of sulfur-containing analogs. (S)-4-Benzyl-1,3-thiazolidine-2-one, a derivative of the naturally occurring amino acid L-phenylalanine, represents a prominent example of a successful sulfur-based chiral auxiliary.[3][4] In many instances, these sulfur-based auxiliaries have demonstrated superior performance, particularly in reactions such as acetate aldol additions.[3][4] This guide will delve into the core of this enhanced stereoselectivity, focusing on the often-underappreciated role of the sulfur atom.

The Sulfur Advantage: A Triumvirate of Stereocontrolling Elements

The remarkable stereodirecting ability of (S)-4-Benzyl-1,3-thiazolidine-2-one can be attributed to a confluence of three key factors, all intrinsically linked to the presence of the sulfur atom:

-

Rigid Chelation Control: The sulfur atom, in conjunction with the carbonyl oxygen of the N-acyl group, acts as a bidentate ligand, enabling strong chelation to a Lewis acid catalyst (e.g., TiCl₄, Sn(OTf)₂). This chelation locks the conformation of the enolate, creating a rigid and well-defined transition state.

-

Distinct Steric Environment: The larger atomic radius of sulfur compared to oxygen imposes a unique steric environment around the reactive center. This steric bulk effectively shields one face of the enolate, directing the electrophile to the opposite, less hindered face.

-

Modulated Electronic Properties: The electronic nature of the sulfur atom influences the electron density distribution within the thiazolidinone ring and the attached N-acyl group. This can impact the nucleophilicity of the enolate and the stability of the transition state.

The Power of Chelation: Forging a Rigid Transition State

In many stereoselective reactions involving N-acylated chiral auxiliaries, the formation of a well-defined transition state is paramount. For (S)-4-Benzyl-1,3-thiazolidine-2-one, the ability of the sulfur atom to participate in chelation is a key determinant of stereoselectivity. In the context of a Lewis acid-mediated aldol reaction, for instance, the Lewis acid coordinates to both the carbonyl oxygen of the N-acyl group and the endocyclic sulfur atom. This creates a rigid, six-membered ring-like transition state.

Caption: Proposed chelated transition state model.

This rigidification of the transition state minimizes conformational ambiguity, leading to a more predictable and highly selective reaction outcome. The benzyl group at the C4 position of the thiazolidinone ring then acts as a steric directing group, effectively blocking one face of the enolate and forcing the electrophile to approach from the opposite side.

Steric Hindrance: The Gatekeeper of Stereoselectivity

The larger van der Waals radius of the sulfur atom compared to the oxygen atom in oxazolidinones creates a more sterically demanding environment on one side of the chiral auxiliary. This increased steric bulk plays a crucial role in amplifying the facial bias during the approach of the electrophile.

| Atom | van der Waals Radius (Å) |

| Oxygen | 1.52 |

| Sulfur | 1.80 |

This seemingly small difference in atomic radii has a profound impact on the three-dimensional space around the reactive enolate. The larger sulfur atom, as part of the five-membered ring, contributes to a more pronounced steric shield on the face of the enolate it occupies. Consequently, the incoming electrophile is preferentially directed to the less hindered face, resulting in high diastereoselectivity.

Electronic Contributions: A Subtle yet Significant Influence

The electronic properties of the sulfur atom also contribute to the stereodirecting ability of the auxiliary, albeit in a more subtle manner. Sulfur is less electronegative than oxygen, which can influence the electron density distribution within the N-acyl group and the resulting enolate. This can affect the nucleophilicity of the enolate and the overall reaction rate.

Furthermore, the polarizability of the sulfur atom can play a role in stabilizing the transition state through favorable interactions with the Lewis acid and the electrophile. The ability of sulfur to participate in chalcogen bonding, a type of non-covalent interaction involving the electron-deficient region on the sulfur atom (the σ-hole), can also contribute to the stability of the transition state geometry that leads to the major diastereomer.

Experimental Evidence and Mechanistic Validation

The proposed role of the sulfur atom in promoting high stereoselectivity is supported by a wealth of experimental data. Numerous studies have demonstrated the efficacy of (S)-4-Benzyl-1,3-thiazolidine-2-one and related thiazolidinethiones in a variety of asymmetric transformations.

Asymmetric Aldol Reactions: A Case Study

A prime example of the exceptional stereocontrol exerted by this auxiliary is in asymmetric aldol reactions. The titanium enolate of N-propionyl-(S)-4-benzyl-1,3-thiazolidine-2-one has been shown to react with various aldehydes to afford the "Evans syn" aldol products with high diastereoselectivity.[5][6][7]

Table 1: Diastereoselectivity in the Aldol Reaction of N-propionyl-(S)-4-benzyl-1,3-thiazolidine-2-one with various aldehydes. [5][6]

| Aldehyde | Diastereomeric Ratio (syn:anti) |

| Benzaldehyde | 95:5 |

| Isobutyraldehyde | 97:3 |

| p-Nitrobenzaldehyde | 96:4 |

The consistently high levels of "syn" selectivity are rationalized by the chelated transition state model discussed earlier, where the steric influence of the C4-benzyl group directs the attack of the aldehyde from the less hindered face of the enolate.

Experimental Protocol: Asymmetric Aldol Addition

The following is a representative experimental protocol for an asymmetric aldol reaction using (S)-4-Benzyl-1,3-thiazolidine-2-one as the chiral auxiliary.

Step 1: N-Acylation To a solution of (S)-4-Benzyl-1,3-thiazolidine-2-one in an anhydrous aprotic solvent (e.g., dichloromethane) at 0 °C is added a base (e.g., triethylamine), followed by the slow addition of the desired acyl chloride (e.g., propionyl chloride). The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography.

Step 2: Enolate Formation and Aldol Addition The N-acylated auxiliary is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane) and cooled to -78 °C. A Lewis acid (e.g., titanium tetrachloride) is added, followed by a hindered base (e.g., N,N-diisopropylethylamine) to generate the titanium enolate. The aldehyde is then added dropwise, and the reaction is stirred at -78 °C for several hours.

Step 3: Work-up and Purification The reaction is quenched with a saturated aqueous solution of ammonium chloride and allowed to warm to room temperature. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the desired aldol adduct.

Step 4: Auxiliary Cleavage The chiral auxiliary can be cleaved under mild conditions, such as by treatment with a nucleophile (e.g., sodium methoxide in methanol) or a reducing agent (e.g., lithium borohydride), to yield the corresponding chiral alcohol, ester, or carboxylic acid, and recover the auxiliary for reuse.[6]

Caption: Experimental workflow for asymmetric aldol addition.

Computational Modeling: Visualizing the Transition State

Computational studies, particularly using Density Functional Theory (DFT), have provided invaluable insights into the transition state geometries of reactions mediated by thiazolidinone auxiliaries. These studies have corroborated the proposed chelated transition state model and have allowed for a quantitative assessment of the energetic differences between the transition states leading to the major and minor diastereomers.

DFT calculations have shown that the transition state leading to the "Evans syn" aldol product is significantly lower in energy than the transition state leading to the "anti" product. This energy difference is primarily attributed to the steric repulsion between the aldehyde substituent and the C4-benzyl group of the auxiliary in the "anti" transition state. These computational models provide a powerful tool for understanding the origins of stereoselectivity and for predicting the outcome of new reactions.

Conclusion and Future Perspectives

The endocyclic sulfur atom in (S)-4-Benzyl-1,3-thiazolidine-2-one is far from a passive spectator in asymmetric reactions. It is an active and crucial participant, orchestrating the stereochemical outcome through a combination of rigid chelation, significant steric influence, and subtle electronic modulation. The ability of sulfur to form a strong chelate with a Lewis acid, coupled with its larger atomic radius, leads to the formation of a highly organized and sterically biased transition state. This, in turn, translates to the high levels of diastereoselectivity observed in a wide range of important chemical transformations.

As the demand for enantiomerically pure pharmaceuticals and fine chemicals continues to grow, a fundamental understanding of the principles governing stereoselectivity is paramount. The insights gleaned from the study of sulfur-containing chiral auxiliaries like (S)-4-Benzyl-1,3-thiazolidine-2-one will undoubtedly pave the way for the design of even more efficient and selective catalysts and auxiliaries for asymmetric synthesis. The continued synergy between experimental and computational chemistry will be instrumental in unraveling the intricate details of transition state interactions and in pushing the boundaries of what is possible in the art and science of creating chiral molecules.

References

-

Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 63(3). (2019). [Link]

-

Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. J. Mex. Chem. Soc. 2019, 63, 2. [Link]

-

Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(9), 4347-4417. (2020). [Link]

-

Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. Journal of Heterocyclic Chemistry, 56(8), 2135-2163. (2019). [Link]

-

Stereoselective conjugate radical additions: application of a fluorous oxazolidinone chiral auxiliary for efficient tin removal. Organic Letters, 4(18), 3059-3062. (2002). [Link]

-

Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(36), 30498-30551. (2016). [Link]

-

Stereoselective Alkylation of (S)-N-Acyl-4-isopropyl-1,3-thiazolidine-2-thiones Catalyzed by (Me3P)2NiCl2. Organic Letters, 17(14), 3540-3543. (2015). [Link]

-

Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 20(10), 18888-18903. (2015). [Link]

-

3-Benzyl-2-phenyl-1,3-thiazolidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2706. (2011). [Link]

-

Oxazolidinones and Related Heterocycles as Chiral Auxiliaries/Evans and Post-Evans Auxiliaries. In Chiral Auxiliaries in Cycloaddition Reactions (pp. 1-134). Springer, Berlin, Heidelberg. (2020). [Link]

-

4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates. Journal of the Mexican Chemical Society, 64(3), 147-156. (2020). [Link]

-

4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates. J. Mex. Chem. Soc. 2020, 64, 3. [Link]

-

4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates. ResearchGate. (2020). [Link]

-

Synthesis and structure of some new thiazolidin-4-ones and thiazolin-4-ones of anticipated biological activity. ARKIVOC. (2006). [Link]

-

Chiral auxiliary. Wikipedia. [Link]

-

Factors affecting stereocontrol during glycosidation of 2,3-oxazolidinone-protected 1-tolylthio-N-acetyl-D-glucosamine. Organic Letters, 7(11), 2189-2192. (2005). [Link]

-

Evans Aldol Reaction. Chem-Station. (2014). [Link]

-

SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes. Tetrahedron, 61(26), 6296-6314. (2005). [Link]

-

Factors affecting stereocontrol during glycosidation of 2,3-oxazolidinone-protected 1-tolylthio-N-acetyl-D-glucosamine. University of Iowa. (2005). [Link]

-

Cleavage reactions of 4-thiazolidinone-2-thiones: synthesis and reactions of new 1,2,4-triazoles and their biological activities. Archiv der Pharmazie, 323(1), 57-58. (1990). [Link]

-

Diastereoselective and Catalytic α-Alkylation of Chiral N-Acyl Thiazolidinethiones with Stable Carbocationic Salts. Organic Letters, 19(11), 2853-2856. (2017). [Link]

Sources

- 1. Computational Analysis of Novel 4-Thiazolidinone Derivatives as Potential Anti-Breast Cancer Agents: Docking, Pharmacokinetics, and Molecular Dynamics Study" [medmedchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Transition State Stabilizing Effects of Oxygen and Sulfur Chalcogen Bond Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sulfur stereogenic centers in transition-metal-catalyzed asymmetric C–H functionalization: generation and utilization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

The Indispensable Role of Sulfur-Containing Chiral Auxiliaries in Modern Asymmetric Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the realm of drug development where the chirality of a molecule can dictate its therapeutic efficacy and toxicological profile. Among the diverse strategies for achieving stereocontrol, the use of chiral auxiliaries remains a robust and reliable method. This in-depth technical guide delves into the world of sulfur-containing chiral auxiliaries, a class of compounds that has demonstrated exceptional utility and versatility in asymmetric synthesis. We will explore their synthesis, mechanisms of stereocontrol, and applications in the construction of complex molecular architectures, providing field-proven insights and detailed protocols to empower researchers in their synthetic endeavors.

The Strategic Advantage of Sulfur in Chiral Auxiliaries

The incorporation of a sulfur atom into a chiral auxiliary imparts a unique set of properties that contribute to its efficacy. Sulfur-containing auxiliaries, often derived from readily available amino acids, are known for their high crystallinity, which facilitates the purification of diastereomeric intermediates.[1] Furthermore, the polarizable nature of the sulfur atom and its ability to coordinate with metal centers play a crucial role in establishing highly ordered transition states, leading to excellent levels of stereocontrol.[2]

The general principle of a chiral auxiliary-mediated asymmetric transformation is a well-established strategy in organic synthesis.[1][3] An achiral substrate is covalently attached to a chiral auxiliary, inducing a diastereoselective reaction. Following the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse, revealing the enantiomerically enriched product.[1]

Key Classes of Sulfur-Containing Chiral Auxiliaries

Several classes of sulfur-containing chiral auxiliaries have emerged as powerful tools for asymmetric synthesis. This guide will focus on three of the most prominent and widely utilized families: Oppolzer's Camphorsultams, Ellman's Sulfinamides, and Thiazolidinethiones.

Oppolzer's Camphorsultams

Derived from naturally occurring camphor, Oppolzer's sultams are a cornerstone of asymmetric synthesis.[3] Their rigid bicyclic structure provides a well-defined chiral environment, leading to high levels of diastereoselectivity in a variety of transformations, including aldol reactions, Diels-Alder cycloadditions, and conjugate additions.[4][5]

Synthesis of Oppolzer's Camphorsultam:

The synthesis of camphorsultam is a well-established procedure, typically involving the reduction of the corresponding camphorsulfonylimine.[3] While early methods utilized catalytic hydrogenation, the use of lithium aluminum hydride is now common practice.[3][6]

Experimental Protocol: Synthesis of (1S)-(-)-2,10-Camphorsultam

-

To a solution of (1S)-(-)-camphor-10-sulfonyl chloride in a suitable solvent (e.g., toluene), add an excess of ammonia to form the corresponding sulfonamide.

-

The sulfonamide is then treated with a dehydrating agent (e.g., phosphorus pentoxide) to yield the camphorsulfonylimine.

-

Carefully add the crude imine to a suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF) at 0 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-